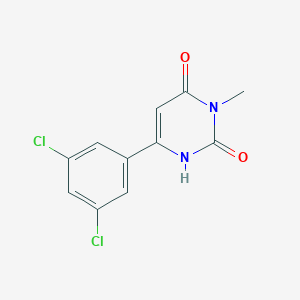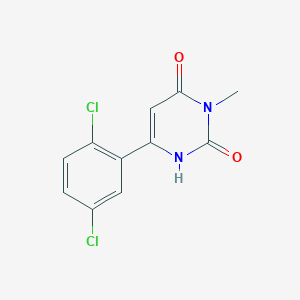
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a chlorophenyl group attached, which suggests it may have properties similar to other chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure likely consists of a pyrimidine core with a chlorophenyl group and a methyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. Pyrimidines can act as bidentate ligands in coordination chemistry, and the chlorophenyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives are polar and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Inhibition of Soluble Epoxide Hydrolase (sEH)
The inhibition of sEH is a promising approach for the treatment of various pathological states, including pain and inflammation. Compounds similar to 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and shown inhibitory activity against human sEH, which is involved in the metabolism of epoxy fatty acids . Inhibitors of sEH could be beneficial in treating cardiovascular, neuronal, and renal diseases due to their role in reducing dihydroxyepoxyeicosatrienoic acids that promote these conditions .
Anticonvulsant and Antinociceptive Activities
Derivatives of the compound have been evaluated for their potential as anticonvulsant and analgesic agents. Studies have shown that these derivatives can be effective in acute models of epilepsy and in managing tonic pain in the formalin model . The anticonvulsant activity is particularly significant, with some derivatives showing more beneficial ED50 and protective index values than reference drugs like valproic acid .
Interaction with Neuronal Voltage-Sensitive Sodium and Calcium Channels
The compound’s derivatives have been tested for their affinity for voltage-gated sodium and calcium channels. The interaction with these channels is crucial for the modulation of neuronal excitability and signal transduction. The most active derivatives have shown potential mechanisms of action that rely on this interaction, which is vital for their anticonvulsant and analgesic effects .
Green Chemistry Applications
The synthesis of derivatives of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using natural monoterpene fragments or their introduction into molecules can provide benefits in the field of green chemistry. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical production .
Biological Activities of Camphor-Derived Imines
Compounds containing imines derived from camphor, which is structurally related to the compound , possess various biological activities. These include strong antiviral activity, which is an area of significant interest for developing new therapeutic agents .
Synthesis and Characterization of New Molecules
The compound serves as a precursor for the synthesis of new molecules with potential biological activities. Its derivatives have been characterized using techniques such as NMR, FT-IR, MS, and elemental analysis, contributing to the field of organic chemistry and the development of new drugs .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium and l-type calcium channels .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the function of these channels .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including oxidative phosphorylation .
Pharmacokinetics
Similar compounds have been shown to undergo metabolic transformations, resulting in the formation of various metabolites .
Result of Action
Similar compounds have been shown to have various biological effects, including anti-hiv activity .
Action Environment
Similar compounds have been shown to be influenced by various factors, including temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJMKBBJXNBIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



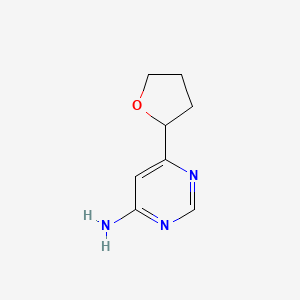
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)


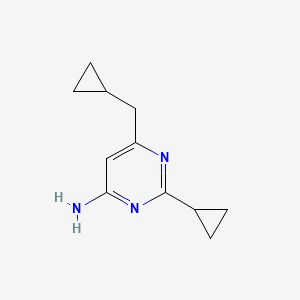

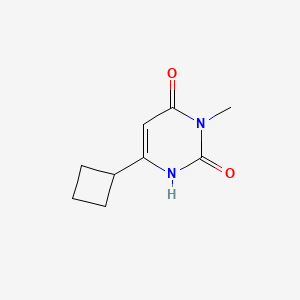

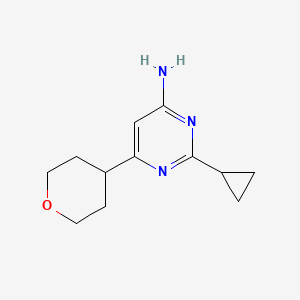

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
